N-[(3-Ethoxyphenyl)methylidene]hydroxylamine
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Overview
Description
N-[(3-Ethoxyphenyl)methylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further linked to a hydroxylamine group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
3-Ethoxybenzaldehyde+Hydroxylamine Hydrochloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Ethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxylamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-[(3-Ethoxyphenyl)methylidene]hydroxylamine has found applications in several scientific domains:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-Ethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Ethoxyphenyl)methylidene]hydroxylamine
- N-[(4-Ethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3-Ethoxyphenyl)methylidene]hydroxylamine is unique due to the specific positioning of the ethoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Properties
CAS No. |
90943-37-6 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-4-8(6-9)7-10-11/h3-7,11H,2H2,1H3 |
InChI Key |
XPNGUTFZPFILTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=NO |
Origin of Product |
United States |
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